Cas no 847805-30-5 ((S)-6-(Hydroxymethyl)morpholin-3-one)

(S)-6-(Hydroxymethyl)morpholin-3-one is a chiral morpholine derivative characterized by a hydroxymethyl group at the 6-position and a ketone functionality at the 3-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical applications, particularly in the development of enantioselective drugs and bioactive molecules. Its stereochemical purity and functional group versatility make it suitable for asymmetric synthesis and medicinal chemistry research. The hydroxymethyl group offers a handle for further derivatization, while the morpholinone core provides structural rigidity, enhancing its utility in designing enzyme inhibitors or receptor modulators. Its well-defined stereochemistry ensures reproducibility in synthetic pathways, making it a reliable building block for complex molecular architectures.
(S)-6-(Hydroxymethyl)morpholin-3-one structure
847805-30-5 structure
Product Name:(S)-6-(Hydroxymethyl)morpholin-3-one
CAS No:847805-30-5
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD09260720
CID:666316
PubChem ID:11446350
Update Time:2025-05-20

(S)-6-(Hydroxymethyl)morpholin-3-one Chemical and Physical Properties

Names and Identifiers

    • (S)-6-(Hydroxymethyl)morpholin-3-one
    • (S)-6-HYDROXYMETHYL-MORPHOLIN-3-ONE
    • 3-Morpholinone, 6-(hydroxymethyl)-, (6S)-
    • (6S)-6-(Hydroxymethyl)-3-morpholinone (ACI)
    • (6S)-6-(Hydroxymethyl)morpholin-3-one
    • DTXSID20466028
    • XIB80530
    • EN300-2987046
    • P10705
    • (R)-6-Hydroxymethyl-morpholin-3-one
    • 847805-30-5
    • AKOS016844322
    • MFCD09260720
    • CS-0036959
    • DMELBDGPDOJCTC-BYPYZUCNSA-N
    • SCHEMBL617929
    • AS-50610
    • MDL: MFCD09260720
    • Inchi: 1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
    • InChI Key: DMELBDGPDOJCTC-BYPYZUCNSA-N
    • SMILES: C([C@H]1OCC(=O)NC1)O

Computed Properties

  • Exact Mass: 131.058243149g/mol
  • Monoisotopic Mass: 131.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 58.6Ų

(S)-6-(Hydroxymethyl)morpholin-3-one Security Information

  • Storage Condition:Sealed in dry,2-8°C

(S)-6-(Hydroxymethyl)morpholin-3-one Pricemore >>

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8052-100 MG
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847805-30-5 97%
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(S)-6-(Hydroxymethyl)morpholin-3-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  2.5 h, rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 2, rt
Reference
Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction
Borkin, Dmitry; Klossowski, Szymon; Pollock, Jonathan; Miao, Hongzhi; Linhares, Brian M.; et al, Journal of Medicinal Chemistry, 2018, 61(11), 4832-4850

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, rt
Reference
Synthesis of chiral five-, six-, and seven-membered heterocycles from (S)-3-hydroxy-γ-butyrolactone
Yang, Hao; Goyal, Navneet; Ella-Menye, Jean Rene; Williams, Kristopher; Wang, Guijun, Synthesis, 2012, 44(4), 561-568

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  2 h, rt; 1 h, rt
1.2 Reagents: Methanol ,  Water ;  20 min, rt
Reference
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation
Brenner, Eric; Baldwin, Ronald M.; Tamagnan, Gilles, Organic Letters, 2005, 7(5), 937-939

(S)-6-(Hydroxymethyl)morpholin-3-one Raw materials

(S)-6-(Hydroxymethyl)morpholin-3-one Preparation Products

(S)-6-(Hydroxymethyl)morpholin-3-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:847805-30-5)(S)-6-(Hydroxymethyl)morpholin-3-one
Order Number:A863997
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):209.0/562.0
Email:sales@amadischem.com

Additional information on (S)-6-(Hydroxymethyl)morpholin-3-one

(S)-6-(Hydroxymethyl)morpholin-3-one: A Comprehensive Overview

(S)-6-(Hydroxymethyl)morpholin-3-one, also known by its CAS number 847805-30-5, is a versatile compound with significant applications in the fields of organic synthesis and pharmaceutical development. This compound, belonging to the morpholine family, has garnered attention due to its unique structural properties and potential bioactivity. Recent studies have highlighted its role in various chemical reactions and its ability to serve as a building block for more complex molecules.

The morpholine ring system, which forms the core of this compound, is a six-membered ring containing two oxygen atoms and four carbon atoms. The hydroxymethyl group attached at the 6-position introduces additional functionality, making it a valuable intermediate in the synthesis of bioactive compounds. Researchers have explored its use in the development of novel drugs targeting various therapeutic areas, including central nervous system disorders and metabolic diseases.

Recent advancements in synthetic chemistry have enabled efficient methods for the preparation of (S)-6-(Hydroxymethyl)morpholin-3-one. One notable approach involves asymmetric catalysis, which allows for the selective formation of the (S) enantiomer—a critical factor in drug development where stereochemistry plays a pivotal role. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.

In terms of pharmacological activity, studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, research published in 2023 revealed its potential as a lead compound for developing treatments targeting Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with key cellular pathways makes it an intriguing candidate for further investigation.

Beyond its pharmacological applications, (S)-6-(Hydroxymethyl)morpholin-3-one has also found utility in materials science. Its unique chemical structure allows it to act as a precursor for advanced polymers and coatings with tailored properties. Recent breakthroughs in polymer chemistry have leveraged this compound to create materials with enhanced durability and biocompatibility, opening new avenues for its industrial applications.

From an environmental perspective, understanding the ecological impact of this compound is crucial. Studies have shown that under specific conditions, it undergoes rapid biodegradation, minimizing its environmental footprint. This characteristic aligns with current trends toward sustainable chemistry practices and green manufacturing processes.

In conclusion, (S)-6-(Hydroxymethyl)morpholin-3-one stands out as a multifaceted compound with promising potential across diverse scientific domains. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:847805-30-5)(S)-6-(Hydroxymethyl)morpholin-3-one
A863997
Purity:99%/99%
Quantity:250mg/1g
Price ($):209.0/562.0
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